N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-(3-Chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromenone core (2-oxo-2H-chromene) substituted with a methoxy group at the 8-position and a carboxamide group at the 3-position. The carboxamide moiety is further functionalized with a 3-chloro-2-methylphenyl group, which contributes to its unique physicochemical and biological properties. Coumarin derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . This compound’s structural features—such as the electron-withdrawing chloro and methyl groups on the aryl ring and the electron-donating methoxy group on the chromene core—make it a subject of interest in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-13(19)6-4-7-14(10)20-17(21)12-9-11-5-3-8-15(23-2)16(11)24-18(12)22/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGHGXIKRJITMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromene core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the chromene derivative with an amine, such as 3-chloro-2-methylaniline, under suitable conditions.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Scientific Research Applications
Basic Information
- IUPAC Name : N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Molecular Formula : C18H14ClNO4
- Molecular Weight : 343.76 g/mol
- CAS Number : [Not Provided]
Structural Characteristics
The compound features a chromene backbone, characterized by a benzene ring fused to a pyran ring, which is further substituted with a chloro group and a methoxy group. This unique structure contributes to its biological activity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. Several studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Key Findings
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and colon cancer cells.
- Mechanism of Action :
- Induces apoptosis through mitochondrial pathways.
- Causes cell cycle arrest at the G2/M phase.
- Generates reactive oxygen species (ROS), leading to oxidative stress.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Values (μmol/L) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.67 - 2.96 | Induction of apoptosis, ROS generation |
| MDA-MB-231 | 0.75 - 3.00 | Cell cycle arrest at G2/M phase |
| Colon Cancer Cells | 1.20 - 4.00 | Induction of oxidative stress |
Antiviral Activity
In addition to its anticancer effects, this compound has shown promise as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving disruption of viral entry or replication pathways.
Key Findings
- Viral Strains Tested : Various strains (specific strains not detailed).
- Mechanism of Action :
- Inhibition of viral replication.
- Potential interference with viral entry mechanisms.
Table 2: Summary of Antiviral Activity
| Activity Type | Viral Strains Tested | Mechanism of Action |
|---|---|---|
| Antiviral | Various | Inhibition of viral replication |
Case Study 1: Breast Cancer Treatment
A study conducted on the MCF-7 cell line revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations.
Case Study 2: Viral Inhibition
Another investigation focused on the compound's antiviral properties against influenza virus strains demonstrated a marked decrease in viral titers post-treatment, suggesting its potential as a therapeutic agent for viral infections.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, it may interact with DNA or proteins in cancer cells, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is compared below with structurally analogous coumarin carboxamides and related heterocyclic derivatives.
Substituent Effects on the Chromene Core
- 8-Methoxy-2-oxo-2H-chromene-3-carboxamide derivatives: N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide () shares the same chromene scaffold but substitutes the 3-chloro-2-methylphenyl group with a 4-acetamidophenyl moiety. 6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide () introduces a bromo substituent at the 6-position. Bromine’s increased steric bulk and electronegativity compared to hydrogen may alter molecular conformation and bioactivity .
Aryl Group Modifications
- Halogen and Alkyl Substitutions: N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () replaces the chromene core with a pyridine ring. Despite this difference, the 3-bromo-2-methylphenyl group induces a near-planar molecular conformation due to extended π-conjugation, similar to the chloro analog in the target compound. This suggests halogen substitutions (Cl vs. Br) minimally affect overall geometry but may modulate electronic properties . N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide () features a benzo[f]chromene core and a 3,5-dimethylphenyl group.
Data Tables
Table 1. Structural and Physical Properties of Selected Compounds
Biological Activity
N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chromene backbone, which is known for its diverse biological properties. The following sections detail its biological activity, synthesis, and research findings.
- Molecular Formula : C18H14ClNO4
- Molecular Weight : 343.76 g/mol
- CAS Number : [Not provided]
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of fatty acid synthesis in mycobacteria. It targets the enzyme Enoyl-acyl-carrier-protein reductase, disrupting the synthesis of mycolic acids essential for maintaining the integrity of mycobacterial cell walls. This mechanism suggests potential applications in treating infections caused by Mycobacterium tuberculosis and other mycobacterial species.
Biological Activity
The compound's biological activities can be summarized as follows:
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various derivatives related to chromene compounds, including this compound. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating a robust antibacterial potential .
- Cytotoxicity Assessment : In vitro studies have shown that certain chromene derivatives possess selective cytotoxicity against tumor cells while sparing normal cells. The structure-activity relationship (SAR) analysis indicated that modifications in the chromene structure could enhance or diminish cytotoxic effects .
- Mechanistic Insights : Further investigations into the mode of action revealed that this compound may also act synergistically with other antibiotics, reducing their MIC values when used in combination therapies .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available 5-chloro-2-methylphenylamine and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
- Amide Bond Formation : The carboxylic acid is activated using a coupling reagent (e.g., DCC) in the presence of a catalyst (e.g., DMAP), facilitating the formation of the amide bond .
- Purification : The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Example Parameters |
|---|---|
| Coupling Agent | EDC (1.2 eq.) |
| Base | K₂CO₃ (2.0 eq.) |
| Solvent | DMF, anhydrous |
| Reaction Time | 12–24 hours |
| Yield | 45–65% (after purification) |
Basic: How is the crystal structure of this compound resolved, and what software is used for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization: Slow evaporation from MeOH/acetone produces diffraction-quality crystals .
- Data Collection: Monochromatic X-rays (Mo-Kα or Cu-Kα) at low temperatures (100–150 K).
- Refinement: SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used due to their robustness in handling small-molecule data .
Critical Observations:
- Hydrogen Bonding: Intra- and intermolecular N–H⋯O bonds form centrosymmetric dimers, stabilizing the crystal lattice .
- Planarity: The coumarin and aniline rings exhibit near-planar conformations (dihedral angle <10°), confirmed by SCXRD .
Advanced: How can tautomeric forms of this compound be distinguished in solid-state studies?
Methodological Answer:
Tautomeric ambiguity (e.g., keto-amine vs. enol-imine forms) is resolved via:
- X-ray Crystallography: Directly identifies the dominant tautomer. For example, the keto-amine form is stabilized by N–H⋯O hydrogen bonds, as observed in related N-(3-bromo-2-methylphenyl) analogs .
- Solid-State NMR: ¹³C NMR chemical shifts differentiate carbonyl (C=O, ~160–170 ppm) and enolic (C–O, ~150 ppm) environments.
- IR Spectroscopy: Stretching frequencies for amide C=O (~1680 cm⁻¹) vs. enolic O–H (~3200 cm⁻¹) provide complementary evidence.
Case Study:
In N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide, SCXRD confirmed the keto-amine tautomer despite solution-phase NMR suggesting enolic dominance .
Advanced: How should researchers address contradictory biological activity data in target identification studies?
Methodological Answer:
Contradictory results (e.g., variable IC₅₀ values in sodium channel assays) may arise from assay conditions or off-target effects. Mitigation strategies include:
- Orthogonal Assays: Compare electrophysiology data (e.g., patch-clamp) with fluorescence-based assays to confirm target engagement .
- Computational Docking: Use molecular dynamics (MD) simulations to predict binding modes in voltage-gated sodium channels (e.g., Nav1.7), as suggested by its structural similarity to known blockers .
- Metabolite Screening: LC-MS/MS identifies active metabolites that may contribute to observed effects.
Q. Table 2: Key Biological Assay Parameters
| Assay Type | Conditions | Potential Pitfalls |
|---|---|---|
| Patch-Clamp | HEK293 cells expressing Nav1.7 | Voltage-dependent inactivation |
| Fluorescence Polarization | Competitive binding with TTX | Non-specific ligand interactions |
| In Vivo Toxicity | Rodent models | Species-specific metabolism |
Advanced: What computational methods validate the electronic properties of this compound for photophysical studies?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict absorption spectra. The methoxy and carboxamide groups influence HOMO-LUMO gaps (~3.5–4.0 eV), correlating with UV-Vis λₘₐₓ (~320 nm) .
- TD-DFT: Simulate excited-state transitions; compare with experimental fluorescence data.
- Solvent Effects: PCM models account for polarity-dependent shifts in emission spectra.
Validation:
- Match computed IR/Raman spectra with experimental data to confirm ground-state electronic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
